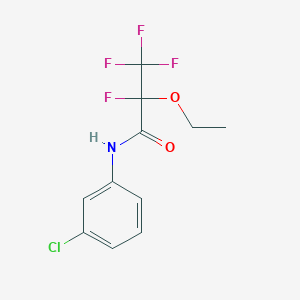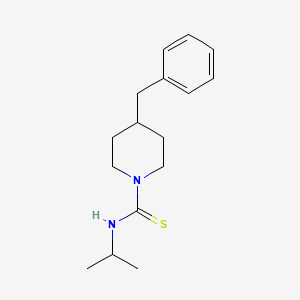![molecular formula C24H35NO4 B14948097 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)
2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a molecular formula of C22H31NO4 . This compound is characterized by its cyclohexenone core, substituted with butyryl, diethoxyphenethyl, and dimethyl groups. It is a member of the phenethylamine class, which is known for its diverse biological activities .
Vorbereitungsmethoden
The synthesis of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cyclohexenone core: This can be achieved through a series of aldol condensation reactions.
Introduction of the butyryl group: This step involves the acylation of the cyclohexenone core using butyryl chloride in the presence of a base.
Attachment of the diethoxyphenethyl group: This is done through a nucleophilic substitution reaction, where the diethoxyphenethylamine is reacted with the cyclohexenone derivative.
Final modifications: Any additional functional groups are introduced through standard organic synthesis techniques.
Analyse Chemischer Reaktionen
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenethylamine moiety.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can be compared with other phenethylamine derivatives such as:
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.
Mescaline: A naturally occurring psychedelic compound.
Bevantolol: A beta-blocker used in the treatment of hypertension.
The uniqueness of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H35NO4 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C24H35NO4/c1-6-9-19(26)23-18(15-24(4,5)16-20(23)27)25-13-12-17-10-11-21(28-7-2)22(14-17)29-8-3/h10-11,14,26H,6-9,12-13,15-16H2,1-5H3/b23-19+,25-18? |
InChI-Schlüssel |
MQPMOBBMAHVLOX-ZKDXKUNRSA-N |
Isomerische SMILES |
CCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)/O |
Kanonische SMILES |
CCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14948024.png)
![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-methoxybenzamide](/img/structure/B14948033.png)

![Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B14948040.png)
![(4Z)-2-(2-bromophenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B14948046.png)

![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B14948054.png)
![Ethyl 3-amino-1-[(1S,2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-YL]-1H-pyrazole-4-carboxylate](/img/structure/B14948066.png)
![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)
![4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol](/img/structure/B14948076.png)
![Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B14948088.png)
![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)

![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
